N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide is a complex organic compound featuring a pyrazolyl group, a thiazolyl group, and a furan-2-carboxamide moiety
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 1H-pyrazol-1-yl and thiazol-4-yl derivatives.
Reaction Steps:
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Types of Reactions:
Reduction: Reduction reactions can be employed to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions are common, where functional groups within the compound are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols, amines, and other reduced forms.
Substitution Products: Alkylated, acylated, or otherwise modified derivatives.
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and thiazole derivatives, have been reported to interact with a variety of biological targets . For instance, imidazole derivatives have been found to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) .
Mode of Action
For example, imidazole derivatives have been found to show antioxidant potential by scavenging free radicals . Thiazole derivatives have been reported to have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
For instance, imidazole derivatives have been found to show antioxidant potential, suggesting they may affect oxidative stress pathways . Thiazole derivatives have been reported to have diverse biological activities, suggesting they may affect a variety of biochemical pathways .
Pharmacokinetics
For instance, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
For example, imidazole derivatives have been found to show antioxidant potential, suggesting they may protect cells from oxidative damage . Thiazole derivatives have been reported to have diverse biological activities, suggesting they may have various molecular and cellular effects .
Action Environment
The solubility of similar compounds in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment .
Scientific Research Applications
Chemistry: The compound is used in organic synthesis and as a building block for more complex molecules. Biology: Medicine: The compound may be explored for its therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Industry: It can be used in the development of new materials, dyes, and other industrial chemicals.
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)pyridine
Furan-2-carboxamide derivatives
Thiazole derivatives
Uniqueness: N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)furan-2-carboxamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
This compound's diverse applications and unique structure make it a valuable subject of study in various scientific fields. Further research may uncover additional uses and mechanisms, contributing to advancements in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-12(11-3-1-8-19-11)14-6-4-10-9-20-13(16-10)17-7-2-5-15-17/h1-3,5,7-9H,4,6H2,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFFPQXGTZLNCPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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